3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid
CAS No.:
Cat. No.: VC18338817
Molecular Formula: C11H12BrN3O2
Molecular Weight: 298.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3O2 |
|---|---|
| Molecular Weight | 298.14 g/mol |
| IUPAC Name | 3-[(6-bromo-1-methylindazol-3-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17) |
| Standard InChI Key | IUFBJEMQMMJUEP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)Br)C(=N1)NCCC(=O)O |
Introduction
Structural and Chemical Identity
3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic acid (CAS: 2446914-42-5) is a heterocyclic compound featuring a 1-methylindazole core substituted with bromine at position 6 and a propanoic acid-linked amino group at position 3 (Figure 1). Its molecular formula is , with a molecular weight of 283.12 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2446914-42-5 |
| Molecular Formula | |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 3-[(6-Bromo-1-methyl-1H-indazol-3-yl)amino]propanoic acid |
| Key Functional Groups | Indazole, bromo, amino, carboxylic acid |
Synthesis and Optimization
Core Indazole Formation
Indazole derivatives are typically synthesized via cyclization of substituted phenylhydrazines or through transition metal-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at position 5 of 7-azaindole precursors, as demonstrated in WO2006063167A1 .
-
Bromination: N-Bromosuccinimide (NBS) or bromine in chloroform selectively brominates the indazole ring at position 6 .
Functionalization Steps
-
Amino Group Introduction: The 3-amino group is installed via nucleophilic substitution or reductive amination. For instance, treatment of 3-bromoindazole intermediates with ammonia or protected amines under Pd catalysis .
-
Propanoic Acid Linkage: Coupling the amino group with β-alanine derivatives or through Michael addition to acrylic acid .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 1-methylindazole | NBS, CHCl, 0°C to RT, 1–16 h | 68% |
| 2 | Amination at C3 | NH, Pd(OAc), 80°C | 52% |
| 3 | Propanoic acid conjugation | β-alanine, EDC/HOBt, DMF | 75% |
Physicochemical Properties
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group; limited solubility in water (estimated logP: 2.1) .
-
Stability: Sensitive to UV light and oxidizing agents; store at 2–8°C under inert atmosphere .
-
Spectroscopic Data:
| Target | Mechanism | Potential Application |
|---|---|---|
| BTK | Proteasome-mediated degradation | B-cell malignancies |
| IMPDH | GTP synthesis inhibition | Antiviral agents |
| Microtubule assembly | Tubulin binding | Anticancer agents |
Future Directions
-
Structure-Activity Relationships (SAR): Optimize the propanoic acid chain for enhanced bioavailability.
-
Prodrug Development: Esterify the carboxylic acid to improve membrane permeability.
-
Targeted Delivery: Conjugate with antibodies for site-specific action in oncology .
This compound’s versatility in medicinal chemistry underscores its potential as a scaffold for novel therapeutics. Further preclinical studies are warranted to validate its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume